molecular formula C10H18ClN3O2 B2586719 N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride CAS No. 1171559-62-8

N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride

Cat. No.: B2586719
CAS No.: 1171559-62-8
M. Wt: 247.72
InChI Key: OESHDOIYRPEKCV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives under suitable conditions.

    Reduction: The hydroxyimino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, affecting their structure and function. The cyclopropyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride can be compared with other similar compounds, such as:

    N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide: This compound lacks the hydrochloride salt, which may affect its solubility and stability.

    N-cyclopropyl-2-[4-(amino)piperidin-1-yl]acetamide: This compound has an amino group instead of a hydroxyimino group, which may alter its reactivity and biological activity.

    N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]propionamide: This compound has a propionamide group instead of an acetamide group, which may affect its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into its chemical properties, biological activity, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H18ClN3O2
  • Molecular Weight : 247.72 g/mol
  • CAS Number : 1171559-62-8
  • IUPAC Name : this compound

The compound features a cyclopropyl group and a piperidine ring with a hydroxyimino functional group, which may contribute to its unique biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. Here are some key findings:

Antiparasitic Activity

A study assessed the antiparasitic effects of compounds similar to N-cyclopropyl derivatives. The incorporation of polar functionalities was found to improve aqueous solubility while maintaining metabolic stability. For example, modifications led to varying degrees of potency against parasites, with some derivatives showing EC50 values as low as 0.025 μM, indicating strong biological activity .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that compounds with similar structures can modulate mitochondrial dynamics and apoptosis pathways, which are crucial in neurodegenerative diseases. Specifically, compounds that influence PINK1-Parkin-mediated mitophagy have shown promise in protecting neurons from stress-induced apoptosis .

Case Study 1: Antiparasitic Efficacy

In a comparative study involving various derivatives of piperidine-based compounds, this compound was tested for its efficacy against Leishmania species. The results indicated a significant reduction in parasite viability at concentrations below 1 μM, showcasing its potential as an antiparasitic agent.

Case Study 2: Neuroprotection in Cell Models

In vitro studies using SH-SY5Y neuronal cells demonstrated that treatment with N-cyclopropyl derivatives resulted in decreased markers of oxidative stress and apoptosis when exposed to neurotoxic agents. This suggests a protective role against neurodegeneration, potentially mediated through modulation of mitochondrial function .

Data Tables

Activity Type EC50 Value (μM) Notes
Antiparasitic0.025High potency against Leishmania species
Neuroprotective< 1Reduced oxidative stress in neuronal cells

Properties

IUPAC Name

N-cyclopropyl-2-(4-hydroxyiminopiperidin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.ClH/c14-10(11-8-1-2-8)7-13-5-3-9(12-15)4-6-13;/h8,15H,1-7H2,(H,11,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESHDOIYRPEKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCC(=NO)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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